Phosphorodiamidothioic acid, N,N'-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester
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Overview
Description
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester is a chemical compound with the molecular formula C8H19N2O4PS2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester involves several steps. Typically, the process begins with the reaction of dimethylamine with phosphorodiamidothioic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phosphorodiamidothioic acid, N-formyl-N,N’-dimethyl-N’-(methylsulfonyl)-, S-(1-methylpropyl) ester
- Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(2-methylpropyl) ester
Uniqueness
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
93501-65-6 |
---|---|
Molecular Formula |
C7H19N2O3PS2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
N-[butan-2-ylsulfanyl(methylamino)phosphoryl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H19N2O3PS2/c1-6-7(2)14-13(10,8-3)9(4)15(5,11)12/h7H,6H2,1-5H3,(H,8,10) |
InChI Key |
ZPIJKCPQQBEQKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SP(=O)(NC)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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